molecular formula C13H15NO B1629163 4-(5-Benzofuranyl)-piperidine CAS No. 310395-15-4

4-(5-Benzofuranyl)-piperidine

Cat. No.: B1629163
CAS No.: 310395-15-4
M. Wt: 201.26 g/mol
InChI Key: FNHNVLLRQGOLLU-UHFFFAOYSA-N
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Description

4-(5-Benzofuranyl)-piperidine is a chemical compound that features a benzofuran ring fused to a piperidine moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The incorporation of a piperidine ring enhances the compound’s pharmacological potential, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method starts with the coupling of a substituted phenol with a suitable aldehyde or ketone, followed by cyclization to form the benzofuran ring . The piperidine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of 4-(5-Benzofuranyl)-piperidine may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Benzofuranyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzofuran and piperidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydrobenzofuran derivatives.

Scientific Research Applications

4-(5-Benzofuranyl)-piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Benzofuranyl)-piperidine involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of tumor growth or bacterial proliferation .

Comparison with Similar Compounds

    Benzofuran: A simpler structure without the piperidine ring, known for its biological activities.

    Piperidine: A basic structure without the benzofuran ring, used in various chemical syntheses.

    4-(2-Benzofuranyl)-piperidine: A structural isomer with the benzofuran ring attached at a different position.

Uniqueness: 4-(5-Benzofuranyl)-piperidine is unique due to the specific positioning of the benzofuran ring, which can influence its biological activity and chemical reactivity. The combination of the benzofuran and piperidine rings provides a versatile scaffold for the development of new compounds with potential therapeutic applications.

Properties

IUPAC Name

4-(1-benzofuran-5-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10/h1-2,5,8-10,14H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHNVLLRQGOLLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC3=C(C=C2)OC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627870
Record name 4-(1-Benzofuran-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

310395-15-4
Record name 4-(1-Benzofuran-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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